2-Cyclopentyl-1,3,2-dioxaborinane 2-Cyclopentyl-1,3,2-dioxaborinane
Brand Name: Vulcanchem
CAS No.: 30169-74-5
VCID: VC8428063
InChI: InChI=1S/C8H15BO2/c1-2-5-8(4-1)9-10-6-3-7-11-9/h8H,1-7H2
SMILES: B1(OCCCO1)C2CCCC2
Molecular Formula: C8H15BO2
Molecular Weight: 154.02 g/mol

2-Cyclopentyl-1,3,2-dioxaborinane

CAS No.: 30169-74-5

Cat. No.: VC8428063

Molecular Formula: C8H15BO2

Molecular Weight: 154.02 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopentyl-1,3,2-dioxaborinane - 30169-74-5

Specification

CAS No. 30169-74-5
Molecular Formula C8H15BO2
Molecular Weight 154.02 g/mol
IUPAC Name 2-cyclopentyl-1,3,2-dioxaborinane
Standard InChI InChI=1S/C8H15BO2/c1-2-5-8(4-1)9-10-6-3-7-11-9/h8H,1-7H2
Standard InChI Key XKLJZWQRTBFMPV-UHFFFAOYSA-N
SMILES B1(OCCCO1)C2CCCC2
Canonical SMILES B1(OCCCO1)C2CCCC2

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

2-Cyclopentyl-1,3,2-dioxaborinane is defined by the IUPAC name 2-cyclopentyl-1,3,2-dioxaborinane and possesses the molecular formula C8H15BO2\text{C}_8\text{H}_{15}\text{BO}_2, corresponding to a molecular weight of 154.02 g/mol . Its structure comprises a dioxaborinane ring (a six-membered ring with two oxygen atoms and one boron atom) substituted at the 2-position with a cyclopentyl group. The compound’s InChI key (XKLJZWQRTBFMPV-UHFFFAOYSA-N) and SMILES notation (B1(OCCCO1)C2CCCC2) provide unambiguous identifiers for computational and experimental studies .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS RN30169-74-5
Molecular FormulaC8H15BO2\text{C}_8\text{H}_{15}\text{BO}_2
Molecular Weight154.02 g/mol
Purity≥95% (HPLC)
Storage ConditionsInert atmosphere, 2–8°C

Synthesis and Purification

Catalytic Borylation Strategies

A validated synthesis route involves the copper-catalyzed borylation of alkyl halides using bis(pinacolato)diboron (B2Pin2\text{B}_2\text{Pin}_2). In a representative procedure, Cu2_2O nanoparticles supported on carbon black (5 mg) are combined with B2Pin2\text{B}_2\text{Pin}_2 (0.375 mmol), ethanol (1.5 mL), and an alkyl bromide (0.25 mmol) under argon . The reaction proceeds at room temperature for 12 hours, yielding boronic esters after purification via silica gel chromatography . Although this method was optimized for primary and secondary alkyl bromides, its applicability to cyclopentyl derivatives remains theoretically plausible.

Purification and Quality Control

Commercial samples of 2-cyclopentyl-1,3,2-dioxaborinane are typically purified to ≥95% purity using high-performance liquid chromatography (HPLC) . Suppliers recommend storage under inert atmospheres (e.g., nitrogen or argon) at 2–8°C to prevent hydrolysis or oxidative degradation . Analytical certificates of analysis (CoA) include checks for residual solvents, heavy metals, and boron content to ensure compliance with research-grade standards .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

Dioxaborinanes serve as stable precursors to boronic acids in palladium-catalyzed cross-couplings. For instance, 2-cyclopentyl-1,3,2-dioxaborinane can undergo transesterification with diols to generate cyclopentylboronic acid, which participates in aryl-alkyl bond formations . This reactivity is critical for constructing complex molecules in medicinal chemistry, such as kinase inhibitors or antipsychotic agents .

Pharmaceutical Intermediates

While not directly cited in clinical trials, boron-containing compounds like 2-cyclopentyl-1,3,2-dioxaborinane are explored as intermediates for phosphodiesterase (PDE) inhibitors. Patent literature highlights pyrazole-carboxamide derivatives with PDE10 inhibitory activity, though structural differences preclude direct therapeutic use of this compound .

Hazard CodePrecautionary Measures
P261Avoid breathing dust/fume/gas/mist
P264Wash hands thoroughly after handling
P305+P338IF IN EYES: Rinse cautiously with water for several minutes; remove contact lenses
P337+P317If eye irritation persists: Seek medical advice

Exposure Mitigation

Laboratory handling requires gloves, goggles, and respiratory protection in ventilated enclosures. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

Future Research Directions

  • Catalytic Innovation: Expanding copper- or palladium-catalyzed methodologies to improve yield and selectivity in borylation reactions.

  • Therapeutic Exploration: Investigating boron’s role in central nervous system (CNS) drug delivery, leveraging the compound’s lipophilicity.

  • Environmental Impact: Assessing biodegradation pathways to mitigate ecological risks associated with boron waste.

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